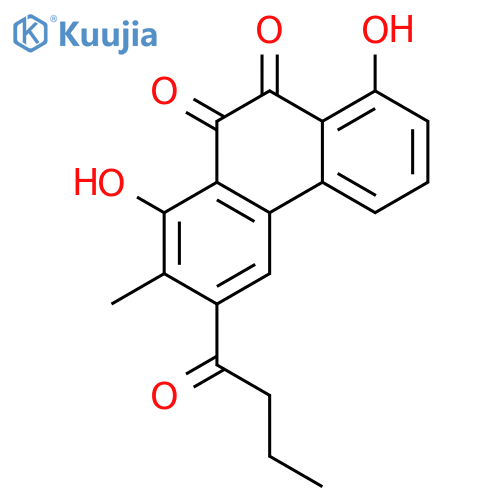Cas no 100843-91-2 (Murayaquinone)
ムラヤキノン(Murayaquinone)は、天然由来のキノン化合物であり、特に抗酸化作用と抗菌活性に優れた特性を示します。その化学構造は、高い反応性を持つキノン骨格を有し、生体内での活性酸素消去能が注目されています。また、特定の細菌や真菌に対する選択的な阻害効果が報告されており、医薬品や化粧品分野での応用が期待されています。安定性に優れ、生体適合性も高いため、様々な製剤設計への適応が可能です。特に、酸化ストレス関連疾患の予防や、微生物感染制御への活用が研究されています。

Murayaquinone structure
Murayaquinone 化学的及び物理的性質
名前と識別子
-
- 9,10-Phenanthrenedione,1,8-dihydroxy-2-methyl-3-(1-oxobutyl)-
- Murayaquinone
- AntibioticSF 2418
- PKF 118-744
- Sch 68631
- 3-Butyryl-1,8-dihydroxy-2-methyl-phenanthrene-9,10-dione
- Q43871312
- 3-butyryl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
- Sch68631
- 1,8-Dihydroxy-2-methyl-3-(1-oxobutyl)-9,10-phenanthrenedione
- PKF-118-744
- L4HVG2UA7U
- DTXSID501043648
- Sch-68631
- PKF118-744
- 9,10-Phenanthrenedione, 1,8-dihydroxy-2-methyl-3-(1-oxobutyl)-
- SF-2418
- 100843-91-2
- Antibiotic SF 2418
- 3-butanoyl-1,8-dihydroxy-2-methyl-9,10-dihydrophenanthrene-9,10-dione
- SCHEMBL16010694
- CHEMBL179197
- 3-butanoyl-1,8-dihydroxy-2-methyl-phenanthrene-9,10-dione
- 3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
- CHEBI:221423
- BDBM50158807
-
- インチ: InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H2,1-2H3
- InChIKey: YJQYHFMKGAVKDP-UHFFFAOYSA-N
- ほほえんだ: CCCC(C1=CC2C3=CC=CC(O)=C3C(C(=O)C=2C(O)=C1C)=O)=O
計算された属性
- せいみつぶんしりょう: 324.09978
- どういたいしつりょう: 324.09977361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 542
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 91.7Ų
じっけんとくせい
- PSA: 91.67
Murayaquinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M800100-10mg |
Murayaquinone |
100843-91-2 | 10mg |
$4897.00 | 2023-05-17 | ||
| TRC | M800100-2.5mg |
Murayaquinone |
100843-91-2 | 2.5mg |
$1309.00 | 2023-05-17 | ||
| TRC | M800100-.5mg |
Murayaquinone |
100843-91-2 | 5mg |
$316.00 | 2023-05-17 | ||
| TRC | M800100-25mg |
Murayaquinone |
100843-91-2 | 25mg |
$ 17000.00 | 2023-09-06 | ||
| TRC | M800100-0.5mg |
Murayaquinone |
100843-91-2 | 0.5mg |
$ 260.00 | 2022-06-03 |
Murayaquinone 関連文献
-
1. Index pages
-
Robert A. Hill,Andrew R. Pitt Nat. Prod. Rep. 1997 14 iici
-
Bernard J. Rawlings Nat. Prod. Rep. 1999 16 425
-
Bradley S. Moore,Christian Hertweck Nat. Prod. Rep. 2002 19 70
100843-91-2 (Murayaquinone) 関連製品
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
